molecular formula C30H42ClN9O9 B1436103 Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA CAS No. 96559-87-4

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Cat. No. B1436103
CAS RN: 96559-87-4
M. Wt: 708.2 g/mol
InChI Key: UWGIOLNXUNVVEP-UKOKCHKQSA-N
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Description

“Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” is a chemical compound that is used in various scientific and industrial applications12. However, detailed information about this specific compound is not readily available in the search results.



Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions3. For instance, the synthesis of “Methoxycarbonyl-Lys(Z)-OH DCHA” involves the use of an automated peptide synthesizer and various chemical reagents4. However, the specific synthesis process for “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” is not explicitly mentioned in the search results.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. However, the specific molecular structure analysis of “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” is not provided in the search results56.



Chemical Reactions Analysis

The chemical reactions involving “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” are not explicitly mentioned in the search results. More specific information might be available in specialized chemical databases or scientific literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like its melting point, boiling point, density, molecular formula, and molecular weight. However, the specific physical and chemical properties of “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” are not provided in the search results6.


Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. An SDS for a similar compound, “METHOXYCARBONYL-LYS(Z)-OH DCHA”, is mentioned in the search results7. However, the specific safety and hazard information for “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” is not available in the search results.


Future Directions

The future directions for the use and study of “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA” are not explicitly mentioned in the search results. Further research and development could potentially expand the applications and understanding of this compound.


Please note that this analysis is based on the available search results and may not cover all aspects of “Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA”. For a more comprehensive analysis, consulting specialized chemical databases or scientific literature might be necessary.


properties

IUPAC Name

benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N9O9.ClH/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46;/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33);1H/t23-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGIOLNXUNVVEP-UKOKCHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42ClN9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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